molecular formula C11H12FN3 B1468031 {1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1339798-67-2

{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine

Cat. No. B1468031
CAS RN: 1339798-67-2
M. Wt: 205.23 g/mol
InChI Key: HZURZVOIPNRERN-UHFFFAOYSA-N
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Description

{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine, also known as FPPM, is an organic compound with a wide range of scientific applications. It has been extensively studied in the fields of organic synthesis, drug synthesis, and biochemistry. FPPM is an important building block for the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used as a reagent in a variety of laboratory experiments. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound “{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine” can be utilized in the synthesis of various heterocyclic compounds. Heterocycles containing nitrogen, such as pyrazoles, are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . They are known to display significant biological activities and are used in the synthesis of medications .

Development of Antimicrobial Agents

Due to the presence of the pyrazole moiety, this compound may be involved in the development of new antimicrobial agents. Pyrazoles are known to possess antibacterial, antifungal, and antiprotozoal properties, making them valuable in the search for new treatments against resistant strains of microorganisms .

Creation of Anti-inflammatory Drugs

The structural features of “{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine” suggest potential use in the creation of anti-inflammatory drugs. Compounds with a pyrazole core are often explored for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory disorders .

Synthesis of Luminescent Materials

This compound may also be used in the synthesis of novel luminescent materials. Its structural framework allows for the development of compounds with potential in photo-induced electron transfer (PET) processes, which are important in the field of photophysics and photochemistry.

Pharmaceutical Research

In pharmaceutical research, “{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine” could be a precursor for the synthesis of various pharmacologically active molecules. Its versatility could lead to the discovery of new drugs with diverse therapeutic effects .

Nucleotide Synthesis

Lastly, the compound can be involved in the synthesis of oligoribonucleotides with specific modifications. These modified nucleotides are crucial in genetic research and can be used in the study of RNA structure and function .

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

Mechanism of Action

properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-11-4-2-1-3-10(11)8-15-7-9(5-13)6-14-15/h1-4,6-7H,5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZURZVOIPNRERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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